molecular formula C17H20N2O4S B12213688 3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid

3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid

Cat. No.: B12213688
M. Wt: 348.4 g/mol
InChI Key: BMGWCDZGSSTQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid is an organic compound that features a naphthalene sulfonyl group attached to a piperazine ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid typically involves the reaction of naphthalene-2-sulfonyl chloride with piperazine, followed by the introduction of a propionic acid group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Naphthalene-2-sulfonyl chloride reacts with piperazine in the presence of a base.

    Step 2: The resulting intermediate is then reacted with a propionic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts like iron(III) chloride or aluminum chloride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Shares the naphthalene sulfonyl group but lacks the piperazine and propionic acid moieties.

    Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine have similar structural features but different functional groups.

    Propionic acid derivatives: Compounds such as ibuprofen contain the propionic acid moiety but differ in other structural aspects.

Uniqueness

3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)propanoic acid

InChI

InChI=1S/C17H20N2O4S/c20-17(21)7-8-18-9-11-19(12-10-18)24(22,23)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13H,7-12H2,(H,20,21)

InChI Key

BMGWCDZGSSTQMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.